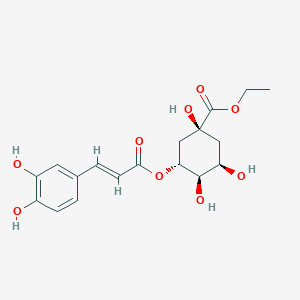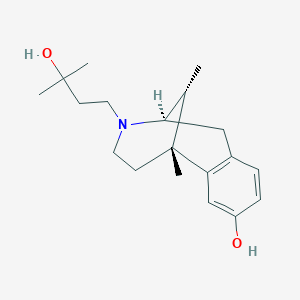
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane is a halogenated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its reactivity and stability. It is used in various industrial and scientific applications due to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves several steps, typically starting with the chlorination and fluorination of precursor compounds. One common method involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst, followed by further chlorination to introduce the dichloromethyl group. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane can be compared with other halogenated compounds such as:
1,1,1-Trichloroethane: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known insecticide, DDT has a more complex structure and different environmental and biological impacts.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
6968-15-6 |
|---|---|
Molekularformel |
C4H2Cl5F3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane |
InChI |
InChI=1S/C4H2Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
InChI-Schlüssel |
IQLJGAZAAZMRDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


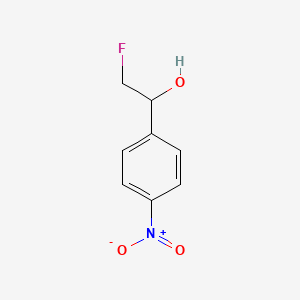
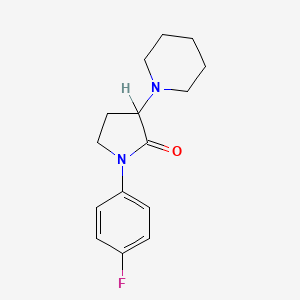
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
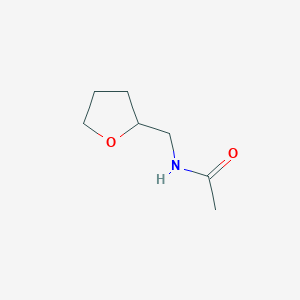
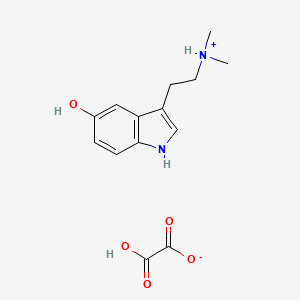
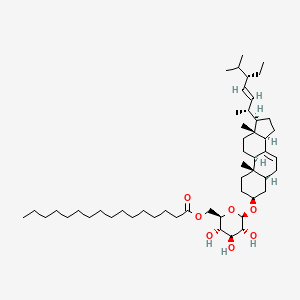
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
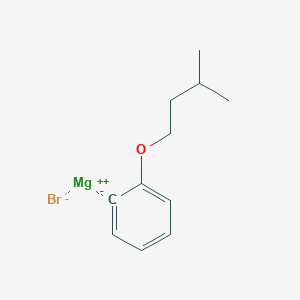
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
